molecular formula C18H24O3 B14605191 2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate CAS No. 60359-30-0

2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate

Katalognummer: B14605191
CAS-Nummer: 60359-30-0
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: NZBMQBPIAYUDCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate is an organic compound with the molecular formula C18H24O3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate typically involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products. The final product is typically purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various phenoxyethyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenoxyethyl 3,7-dimethylocta-2,6-dienoate is unique due to its phenoxyethyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

60359-30-0

Molekularformel

C18H24O3

Molekulargewicht

288.4 g/mol

IUPAC-Name

2-phenoxyethyl 3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C18H24O3/c1-15(2)8-7-9-16(3)14-18(19)21-13-12-20-17-10-5-4-6-11-17/h4-6,8,10-11,14H,7,9,12-13H2,1-3H3

InChI-Schlüssel

NZBMQBPIAYUDCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CC(=O)OCCOC1=CC=CC=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.